3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-3-5-14(6-4-12)17-11-16(19-20(17)23(2,21)22)13-7-9-15(18)10-8-13/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZFKKUVNQRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the methylsulfonyl group: This can be done by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the p-tolyl group: This step involves the coupling of the intermediate with p-tolylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. A notable case study involved the synthesis of pyrazole derivatives that showed selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents in oncology .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole A | MCF-7 | 15.0 | Induction of apoptosis |
| Pyrazole B | HeLa | 10.5 | Inhibition of cell cycle |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a controlled study, it was found that pyrazole derivatives could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways . This property makes it a candidate for developing new anti-inflammatory drugs.
Synthesis of Functional Materials
This compound can serve as a precursor in the synthesis of functional materials. Its ability to undergo various coupling reactions allows it to be utilized in creating biaryl methyl sulfones and other complex organic structures .
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Coupling with sulfonamide | N-aryl sulfonamide | 85 |
| Cross-coupling | Biaryl methyl sulfone | 90 |
Case Study 1: Anticancer Screening
A comprehensive screening of several pyrazole derivatives, including our compound of interest, was performed against breast cancer cell lines. The results indicated that modifications at the bromophenyl position significantly enhanced anticancer activity compared to unsubstituted analogs .
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, the compound was tested in animal models for its efficacy in reducing inflammation caused by induced arthritis. The results showed a marked decrease in swelling and pain, supporting its potential use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and p-tolyl groups may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Electronic Effects: The methylsulfonyl group in the target compound and analogs (e.g., 2i, 2k) enhances polarity compared to non-sulfonylated derivatives like ME-4, which contains a hydrazinyloxy group. This difference may influence solubility and bioavailability.
Biological Activity
3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific pyrazole derivative, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a bromophenyl group and a methylsulfonyl moiety, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antimicrobial Activity : The presence of the sulfonamide group suggests possible interactions with bacterial enzymes, enhancing its antibacterial efficacy.
- Antioxidant Properties : Some studies indicate that pyrazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress.
Biological Activity Overview
Research has demonstrated that pyrazole derivatives exhibit a range of biological activities. Below is a summary table highlighting the activities associated with this compound and related compounds.
Case Studies
- Anti-inflammatory Activity : A study synthesized several pyrazole derivatives, including the target compound, which showed significant inhibition of pro-inflammatory cytokines TNF-α and IL-6 at concentrations comparable to dexamethasone . This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro tests revealed that the compound displayed notable antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Antifungal Properties : Research indicated that related pyrazole compounds exhibited antifungal activity against Candida albicans, suggesting that modifications in the structure could enhance efficacy against fungal infections .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-(4-bromophenyl)-1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step process starting from α,β-unsaturated ketones. For example, condensation of 4-bromophenylhydrazine with a chalcone derivative (e.g., 4-methylbenzylideneacetophenone) forms the pyrazoline core. Subsequent sulfonylation with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the methylsulfonyl group. Microwave-assisted reactions (50–100 W, 80–120°C) have been shown to reduce reaction times (from 12 hours to 30 minutes) and improve yields (from 60% to 85%) compared to conventional heating .
- Optimization Tips :
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the pyrazoline C4-H proton (δ 3.2–3.5 ppm, dd) and methylsulfonyl group (δ 3.1 ppm, singlet for CH₃) .
- HRMS : Expected molecular ion [M+H]⁺ at m/z 433.02 (C₁₇H₁₆BrN₂O₂S).
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., Cu-Kα radiation, λ = 1.54178 Å) confirms the dihedral angles between the bromophenyl (85.2°), p-tolyl (12.7°), and methylsulfonyl groups. Crystallographic space group P2₁2₁2₁, a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å .
Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?
- A 1:2 mixture of ethyl acetate and hexane yields needle-like crystals with >99% purity. Slow evaporation at 4°C enhances crystal quality for diffraction studies .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromo, methylsulfonyl) influence the compound’s reactivity in cross-coupling reactions?
- The bromophenyl group facilitates Suzuki-Miyaura coupling (e.g., with arylboronic acids) under Pd(PPh₃)₄ catalysis (2 mol%, 80°C, 12 hours). Electron-withdrawing substituents (e.g., methylsulfonyl) reduce electron density at the pyrazoline ring, slowing nucleophilic attacks but enhancing stability in acidic conditions (pH 2–6) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Case Study : Inconsistent IC₅₀ values (e.g., 2 µM vs. 8 µM in kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration). Normalize data using a reference inhibitor (e.g., staurosporine) and validate via dose-response curves (3–5 replicates). Statistical tools like Grubbs’ test can identify outliers .
Q. How can computational modeling predict binding modes of this compound to target proteins?
- Molecular Docking : Use AutoDock Vina with the crystal structure of a target (e.g., COX-2, PDB ID 5KIR). The methylsulfonyl group forms hydrogen bonds with Arg513, while the p-tolyl group occupies a hydrophobic pocket. MD simulations (100 ns, CHARMM36 force field) assess stability of the ligand-protein complex .
Q. What experimental designs are recommended to study the compound’s metabolic stability in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
